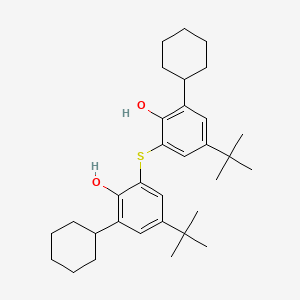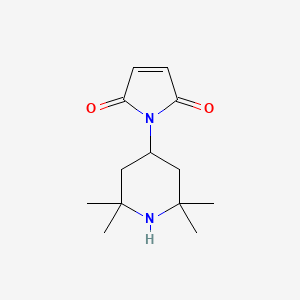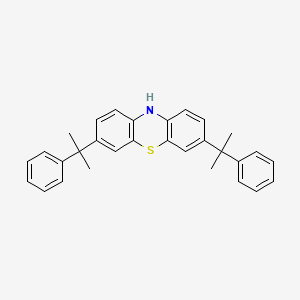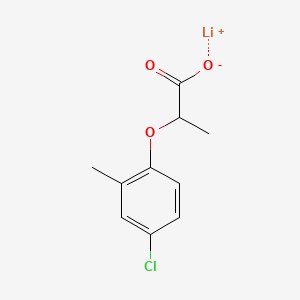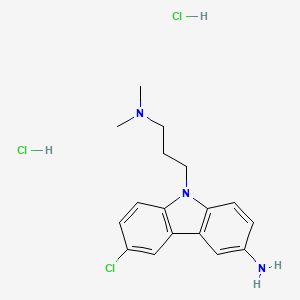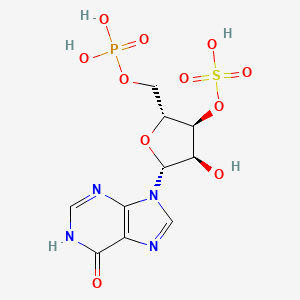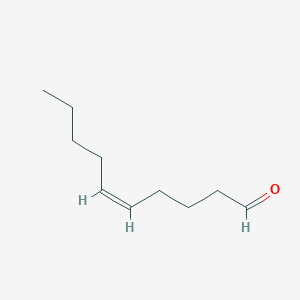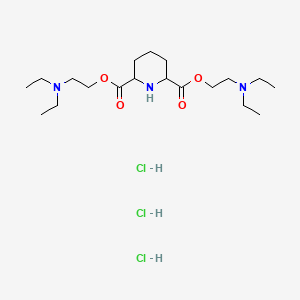
Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate is a synthetic organic compound It is characterized by its unique structure, which includes a beta-alanine backbone with methoxycarbonyl and methoxy-oxopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate typically involves the following steps:
Starting Materials: Beta-alanine, methoxycarbonyl chloride, and 3-methoxy-3-oxopropyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Catalysts and Solvents: Common solvents include dichloromethane or tetrahydrofuran, and catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that recognize the unique structure of the compound. The pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-(methoxycarbonyl)-N-(3-oxopropyl)-beta-alaninate
- Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
- Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxobutyl)-beta-alaninate
Propiedades
Número CAS |
83711-57-3 |
|---|---|
Fórmula molecular |
C10H17NO6 |
Peso molecular |
247.24 g/mol |
Nombre IUPAC |
methyl 3-[methoxycarbonyl-(3-methoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C10H17NO6/c1-15-8(12)4-6-11(10(14)17-3)7-5-9(13)16-2/h4-7H2,1-3H3 |
Clave InChI |
AFMJSJPNRZXPRE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCN(CCC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


